molecular formula C7H8O5 B2464093 2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid CAS No. 2377034-90-5

2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid

Cat. No.: B2464093
CAS No.: 2377034-90-5
M. Wt: 172.136
InChI Key: OUVLCPWXCUVGPJ-UHFFFAOYSA-N
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Description

2-Oxabicyclo[211]hexane-1,4-dicarboxylic acid is a bicyclic compound characterized by its unique structure, which includes an oxabicyclo ring system

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 2-Oxabicyclo[21

Pharmacokinetics

The pharmacokinetics of 2-Oxabicyclo[21The compound’s predicted properties include a boiling point of 305.1±42.0 °C, a density of 1.579±0.06 g/cm3, and a pKa of 4.02±0.40 . These properties could potentially impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 2-Oxabicyclo[21

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under ultraviolet light, which facilitates the cycloaddition process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of photochemical cycloaddition can be scaled up for industrial applications. The use of continuous flow reactors and advanced photochemical equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of carboxylic acid groups. This combination of features makes it particularly useful in various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c8-4(9)6-1-7(2-6,5(10)11)12-3-6/h1-3H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVLCPWXCUVGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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